![molecular formula C8H5Cl2NO2S B2819484 6-Chloro-1H-indole-3-sulfonyl chloride CAS No. 1216060-79-5](/img/structure/B2819484.png)
6-Chloro-1H-indole-3-sulfonyl chloride
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Overview
Description
6-Chloro-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C8H5Cl2NO2S. It has a molecular weight of 250.1 . The IUPAC name for this compound is 6-chloro-1H-indole-3-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for 6-Chloro-1H-indole-3-sulfonyl chloride is 1S/C8H5Cl2NO2S/c9-5-1-2-6-7(3-5)11-4-8(6)14(10,12)13/h1-4,11H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-1H-indole-3-sulfonyl chloride include a molecular weight of 250.1 . The compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
1. Synthesis of Sulfonamide Derivatives
The compound 6-Chloro-1H-indole-3-sulfonyl chloride is used in the synthesis of various sulfonamide derivatives. This process involves the treatment of sulfonyl chloride with nitrogen nucleophiles, leading to a range of sulfonamide derivatives with potential applications in different fields, such as medicinal chemistry and materials science (Janosik et al., 2006).
2. Metal- and Base-Free Syntheses
This compound facilitates metal- and base-free syntheses, particularly in the formation of aryl/alkylthioindoles. The iodine-catalyzed process allows for efficient and scalable sulfenylation of indoles, indicating the compound's versatility and potential in organic synthesis (Kumaraswamy et al., 2015).
3. Development of COX-2 Inhibitors
6-Chloro-1H-indole-3-sulfonyl chloride is integral in synthesizing selective cyclooxygenase 2 (COX-2) inhibitors. This involves a novel indole formation process and is significant in developing pharmaceutical compounds for inflammation and pain management (Caron et al., 2003).
4. Electrooxidative Syntheses
The compound is used in electrooxidative syntheses, especially in the sulfonylation of indoles with arenesulfinates. This method is metal-free and chemical-oxidant-free, showcasing the compound's role in environmentally friendly chemical processes (Feng et al., 2017).
5. Catalysis and Ligand Stabilization
6-Chloro-1H-indole-3-sulfonyl chloride is also involved in catalysis and ligand stabilization, particularly in preparing triazoloindoles. This process highlights the compound's utility in constructing various indole molecules, contributing to medicinal and organic chemistry (Xing et al., 2014).
Safety and Hazards
The safety information for 6-Chloro-1H-indole-3-sulfonyl chloride indicates that it is classified as a danger and has hazard class 8 . Precautionary statements include P260, P264, P271, P280, P301+P330+P331, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, and P501 . The UN number for this compound is 3261 .
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known for their diverse biological and clinical applications . They interact with their targets, causing changes that lead to their biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting a wide range of potential effects .
properties
IUPAC Name |
6-chloro-1H-indole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2S/c9-5-1-2-6-7(3-5)11-4-8(6)14(10,12)13/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBWUVXQQOOFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1216060-79-5 |
Source
|
Record name | 6-chloro-1H-indole-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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